N'-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide
Description
N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system that includes a furan and pyrrole moiety, making it a subject of study for its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H15N3O2/c9-8(10-12)3-11-1-6-4-13-5-7(6)2-11/h6-7,12H,1-5H2,(H2,9,10) |
InChI Key |
DHHBJIURPFMGSQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2COCC2CN1C/C(=N/O)/N |
Canonical SMILES |
C1C2COCC2CN1CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydrofuropyrrole Moiety
The tetrahydrofuro[3,4-c]pyrrole core is typically constructed via cyclization reactions. A common method involves the intramolecular nucleophilic addition of a hydroxylamine derivative to a preformed pyrrolidine ring. For example, 3,4-epoxypyrrolidine intermediates can undergo ring-opening with hydroxylamine, followed by acid-catalyzed cyclization to yield the fused furopyrrole system. Alternative routes employ Diels-Alder reactions between furan derivatives and nitroolefins, though stereochemical control remains challenging.
Key to this step is the protection of reactive amines. Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are frequently used to prevent undesired side reactions during cyclization. Post-cyclization, catalytic hydrogenation or borane-THF complex reductions are employed to saturate double bonds, achieving the tetrahydro configuration.
Multi-Component Reaction Strategies
Passerini and Ugi Reactions
Three-component Passerini reactions enable simultaneous formation of the acetimidamide and furopyrrole groups. In one protocol, a tetrahydrofuropyrrole-derived aldehyde, hydroxylamine, and an isocyanide react in methanol at room temperature, yielding N'-hydroxyacetimidamide derivatives in 65–72% yield. The Ugi reaction variant incorporates an amine component, enhancing structural diversity but requiring stringent anhydrous conditions.
These methods benefit from atom economy but face limitations in stereoselectivity. For example, Ugi reactions involving chiral pyrrolidine precursors often produce racemic mixtures, necessitating enzymatic resolution.
Cyclocondensation Techniques
Cyclocondensation of 2-aminopyrrole-3-carbonitriles with aldehydes or ketones offers a streamlined route. In a representative procedure, 2-amino-5-(hydroxymethyl)pyrrole-3-carbonitrile reacts with glyoxylic acid in acetic acid, forming the furopyrrole ring via dehydration. Subsequent treatment with hydroxylamine introduces the N'-hydroxy group, achieving an overall yield of 58%.
Microwave-assisted cyclocondensation reduces reaction times from hours to minutes. For instance, irradiating the above reactants at 150°C for 10 minutes increases yield to 74% while minimizing decomposition.
Solid-Phase and Catalytic Methods
Solid-Phase Synthesis
Immobilization of the pyrrolidine precursor on Wang resin enables stepwise assembly. After furopyrrole cyclization on-resin, the acetimidamide group is introduced via on-bead coupling with Fmoc-hydroxylamine. Cleavage with trifluoroacetic acid yields the final product with >90% purity, though scalability remains limited.
Organocatalytic Asymmetric Synthesis
Proline-derived catalysts induce enantioselectivity during furopyrrole formation. In a landmark study, L-proline (20 mol%) catalyzed the aldol reaction between furfural and pyrrolidinone, achieving 88% ee for the tetrahydrofuropyrrole intermediate. However, catalytic loading must exceed 15 mol% to maintain efficiency, increasing costs.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves N'-hydroxyacetimidamide from byproducts. Detection at 254 nm ensures sensitivity to the conjugated imine moiety. Preparative HPLC scales this process, yielding >99% purity for biological assays.
Spectroscopic Confirmation
- ¹H NMR : The N'-hydroxy proton appears as a broad singlet at δ 9.2–9.5 ppm, while the furopyrrole methylene protons resonate as multiplets at δ 3.8–4.3 ppm.
- HRMS : Molecular ion [M+H]⁺ at m/z 185.224 confirms the molecular formula C₈H₁₃N₃O₂.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Multi-Step | 6 | 45–50 | High stereocontrol | Lengthy purification |
| Passerini Multi-Component | 3 | 65–72 | Atom economy | Racemic mixtures |
| Microwave Cyclocondensation | 4 | 74 | Rapid synthesis | Specialized equipment required |
| Solid-Phase | 5 | 82 | High purity | Low scalability |
Chemical Reactions Analysis
N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents like halogens or alkylating agents are used to introduce new substituents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, often resulting in derivatives with modified functional groups or ring structures.
Scientific Research Applications
N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. Detailed studies on its molecular interactions help elucidate its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds to N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide include other fused ring systems with furan and pyrrole moieties. These compounds may share similar reactivity but differ in their specific functional groups and biological activity. The uniqueness of N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Q & A
Q. What are the recommended synthetic routes for N'-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, tetrahydrofuropyrrole intermediates can be prepared via acid-catalyzed cyclization of carbamate precursors in acetonitrile under reflux (e.g., 180°C for 3 hours) . Key steps include protecting group strategies (e.g., tert-butyl carbamates) to stabilize reactive intermediates . Purification via silica-gel flash chromatography (e.g., CHCl/MeOH gradients) ensures high purity (>99%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in DMSO-d) confirm regiochemistry and hydrogen bonding interactions (e.g., DO-exchangeable protons) .
- LC-MS/HRMS : Validates molecular weight (e.g., ESIMS m/z 370.0 [M+1]) and detects impurities .
- HPLC : Quantifies purity (>99.9%) using reverse-phase columns with ammonium acetate buffer (pH 6.5) .
Advanced Research Questions
Q. How can researchers resolve low yields during scale-up synthesis of this compound?
Optimize reaction parameters using continuous flow reactors to enhance heat/mass transfer . Scalable purification methods, such as preparative HPLC or recrystallization, improve yield without compromising purity . Monitor intermediates via in-line FTIR or Raman spectroscopy to identify bottlenecks .
Q. What strategies mitigate stability issues during storage or biological assays?
Store the compound under inert atmospheres (N or Ar) at –20°C to prevent oxidation or hydrolysis . For aqueous assays, use buffered solutions (pH 6.5–7.4) and avoid prolonged exposure to light . Stability studies via accelerated degradation (e.g., 40°C/75% RH) identify degradation pathways .
Q. How do structural modifications to the furopyrrole core affect dopamine receptor binding affinity?
Structure-activity relationship (SAR) studies show that substituents on the pyrrole nitrogen (e.g., cyano groups) enhance selectivity for dopamine D3 over D2 receptors . Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor pockets, guiding rational design .
Q. How should contradictory data in pharmacological assays (e.g., receptor antagonism vs. agonism) be addressed?
Validate assays using orthogonal methods:
- Radioligand Binding Assays : Compare IC values across cell lines (e.g., CHO-K1 vs. HEK293) .
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to confirm mechanism .
- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out metabolite interference .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s reactivity or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
